In Vitro Antifibrotic Potency: 5-Methylpyridin-2-one Pirfenidone Compared to an Optimized C-5 Derivative
In a head-to-head antiproliferation assay using the human fibroblast cell line HFL1, 5-Methylpyridin-2-one Pirfenidone exhibited an IC50 of 2.75 mM, whereas the rationally designed derivative 5d achieved an IC50 of 0.245 mM—a 10-fold improvement in potency [1]. This 10× differential demonstrates that even subtle modifications to the pyridinone scaffold can drastically alter antifibrotic potency, underscoring the non-interchangeability of the parent compound and its derivatives.
| Evidence Dimension | Antifibrotic potency (IC50 against HFL1 human fibroblast proliferation) |
|---|---|
| Target Compound Data | IC50 = 2.75 mM |
| Comparator Or Baseline | Compound 5d (a pirfenidone derivative with a (S)-2-(dimethylamino)propanamido group at the R2 position): IC50 = 0.245 mM |
| Quantified Difference | 10-fold lower potency for 5-Methylpyridin-2-one Pirfenidone |
| Conditions | HFL1 human fibroblast cell line; antiproliferation assay |
Why This Matters
Procurement teams evaluating pyrrolidinone or pyridinone antifibrotics must confirm whether the potency differential is deliberate or requires batch-to-batch verification.
- [1] Gu C, et al. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Adv. 2022. View Source
